molecular formula C13H7ClF3NO2S B1411742 3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid CAS No. 773871-64-0

3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No.: B1411742
CAS No.: 773871-64-0
M. Wt: 333.71 g/mol
InChI Key: OQWHCUAJBRTSEZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H7ClF3NO2S and its molecular weight is 333.71 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research studies.

  • Molecular Formula : C10H7ClF3N2O2S
  • Molecular Weight : 303.68 g/mol
  • CAS Number : 80194-68-9
  • IUPAC Name : 3-(4-chlorophenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfenyl chloride with 5-trifluoromethyl-2-pyridinecarboxylic acid under controlled conditions. The process may require specific catalysts and solvents to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1 to 2 µg/mL for effective compounds in this class .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase, which is crucial for preventing tumor growth .

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. For example, it has been reported that similar pyridine derivatives can bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting a potential intercalation mechanism that disrupts cellular processes .

Study 1: Antimicrobial Efficacy

In a study conducted by Hayat et al., a series of pyridine derivatives were screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of hydrophobic interactions in the antimicrobial efficacy observed .

Study 2: Anticancer Activity

Another significant study focused on the anticancer effects of pyridine derivatives. The findings revealed that certain derivatives, including those structurally related to our compound of interest, exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle disruption. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for therapeutic use .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWHCUAJBRTSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid

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